molecular formula C17H13F3N2OS B2473800 5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile CAS No. 337922-71-1

5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile

Cat. No. B2473800
CAS RN: 337922-71-1
M. Wt: 350.36
InChI Key: AVPLDMNXVGRQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile is involved in the synthesis of various heterocyclic compounds. One study describes the synthesis of furo[3,2-c]pyridine derivatives, indicating its role in creating new molecular structures with potential biological and medicinal properties (Bradiaková et al., 2009).
  • Another research highlights the production of isoquinoline derivatives through the reaction of similar pyridine carbonitriles, demonstrating the compound's versatility in organic synthesis (Al-Issa, 2012).

Formation of Novel Heterocyclic Systems

  • The compound plays a key role in the formation of unique heterocyclic systems. For instance, it has been used in a domino reaction to synthesize 2H-pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones, showcasing its utility in creating complex molecular frameworks (Bondarenko et al., 2016).

Contributions to Medicinal Chemistry

  • Studies have demonstrated its relevance in medicinal chemistry, particularly in the synthesis of compounds with potential antimicrobial and anticancer properties. This highlights the compound's significance in drug discovery and development (Elewa et al., 2021).

Role in Materials Science

  • The compound also finds applications in materials science. For example, research on pyridine derivatives shows their potential in optical and electronic device fabrication, suggesting its broader implications in technological advancements (Zedan et al., 2020).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-acetyl-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-10-15(11(2)23)7-13(8-21)16(22-10)24-9-12-4-3-5-14(6-12)17(18,19)20/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLDMNXVGRQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.